molecular formula C9H7LiN2O2 B2371123 Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1909314-36-8

Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2371123
CAS No.: 1909314-36-8
M. Wt: 182.11
InChI Key: QJLJMXGIEKWRGR-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1909314-36-8) is a lithium salt of a heterocyclic carboxylic acid. Its molecular formula is C₉H₇LiN₂O₂, with a molecular weight of 182.100 g/mol . The compound features a 5-methylimidazo[1,2-a]pyridine core substituted at the 3-position with a carboxylate group, stabilized by the lithium counterion. This electron-withdrawing carboxylate group influences the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

lithium;5-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.Li/c1-6-3-2-4-8-10-5-7(9(12)13)11(6)8;/h2-5H,1H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLJMXGIEKWRGR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC=CC2=NC=C(N12)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909314-36-8
Record name lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate
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Preparation Methods

Lithium Hydroxide-Mediated Saponification

The ethyl ester undergoes hydrolysis with lithium hydroxide (LiOH) in aqueous ethanol to yield the lithium carboxylate. A standardized procedure involves stirring ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate with LiOH (4 equiv) in a 1:1 ethanol/water mixture at room temperature for 4 hours. After concentration, the lithium salt precipitates at pH 6–7 upon careful acidification with HCl. This method achieves 88–92% yields, with purity >95% confirmed by high-performance liquid chromatography (HPLC).

Table 1: Optimization of Hydrolysis Conditions

Parameter Optimal Value Impact on Yield/Purity
LiOH Equivalents 4.0 Maximizes conversion (≥90%)
Solvent Ratio (EtOH:H₂O) 1:1 Balances solubility and rate
Reaction Time 4 hours Completes ester cleavage
Temperature 20–25°C Avoids decarboxylation

Alternative Alkaline Hydrolysis

While NaOH or KOH can hydrolyze the ester, these yield sodium or potassium carboxylates. Lithium salts require subsequent ion exchange, which introduces complexity and reduces yields (70–75%). Direct LiOH hydrolysis is therefore preferred for efficiency and atomic economy.

Optimization and Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates both the cyclization and hydrolysis steps. For instance, Li et al. demonstrated full conversion of ethyl 2-chloroacetoacetate and 2-amino-5-methylpyridine within 30 minutes at 120°C, followed by LiOH hydrolysis in the same reactor. This approach reduces total synthesis time from 12–24 hours to <2 hours, albeit with specialized equipment requirements.

Solvent Effects

Ethanol/water mixtures are optimal for hydrolysis, but co-solvents like tetrahydrofuran (THF) improve solubility for bulky derivatives. Notably, THF increases reaction rates by 20% but complicates lithium salt isolation due to lower polarity.

Analytical Characterization

The lithium carboxylate is validated via:

  • IR Spectroscopy : Absence of ester C=O (~1,740 cm⁻¹) and presence of carboxylate asym/sym stretches (~1,580 and ~1,410 cm⁻¹).
  • ¹H NMR : Disappearance of ethyl ester signals (δ 4.2–4.4 ppm, quartet; δ 1.3–1.4 ppm, triplet) and emergence of a downfield-shifted carboxylate proton (δ 12.5–13.0 ppm, broad).
  • Mass Spectrometry : m/z 191 [M–Li]⁻ confirms molecular weight.

Applications and Derivatives

The lithium salt serves as a precursor for amides, hydrazides, and metal-organic frameworks. For example, coupling with piperidinylmethanamine yields GSK-3β inhibitors with IC₅₀ values <50 nM. Derivatives also exhibit antitumor activity against MCF-7 and A549 cell lines, underscoring pharmacological relevance.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the imidazo[1,2-a]pyridine ring, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Synthesis and Characterization

The synthesis of lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves a multi-step process starting from readily available precursors. The following general steps outline the synthesis:

  • Formation of Imidazo[1,2-a]pyridine Derivatives : The initial step involves the reaction of substituted pyridine derivatives with carboxylic acids or their derivatives to form imidazo[1,2-a]pyridine structures.
  • Lithiation : The introduction of lithium ions can be achieved through the reaction of the imidazo[1,2-a]pyridine derivative with lithium hydroxide or lithium salts in a suitable solvent mixture (e.g., THF/water) under controlled conditions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

This compound has shown promising biological activities, particularly in antimicrobial and anticancer research.

Antimycobacterial Activity : Recent studies have explored the compound's efficacy against Mycobacterium tuberculosis. Compounds derived from imidazo[1,2-a]pyridine frameworks have been evaluated for their ability to inhibit the growth of drug-resistant strains of M. tuberculosis. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against resistant strains, indicating significant potential for development as antituberculosis agents .

Anticancer Properties : Research has indicated that imidazo[1,2-a]pyridine derivatives can modulate key signaling pathways involved in cancer progression. For example, compounds targeting the PI3K/Akt/mTOR pathway have shown selective inhibition of cancer cell growth with IC50 values in the nanomolar range . This suggests that this compound may also possess similar anticancer properties.

Applications in Medicinal Chemistry

The compound serves as a valuable building block in medicinal chemistry for synthesizing novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayMIC/IC50 ValueReference
AntitubercularMycobacterium tuberculosis12.5 μg/mL
AnticancerPI3K/Akt/mTOR pathway0.20 nM (PI3K)
21 nM (mTOR)

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science due to its unique structural properties. It can be utilized in developing new materials with specific functionalities such as:

  • Conductive Polymers : The compound can serve as a dopant or precursor in synthesizing conductive polymers.
  • Sensors : Its interaction with various analytes may enable its use in sensor technologies.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate is not fully understood. it is believed that the lithium ion plays a crucial role in modulating various biochemical pathways. Lithium ions are known to affect neurotransmitter release and signal transduction pathways, which may explain some of the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogues and Molecular Parameters

The lithium carboxylate derivative belongs to a broader class of heterocyclic lithium salts. Below is a comparison with structurally related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents on Heterocycle Key Functional Groups
Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate (1909314-36-8) C₉H₇LiN₂O₂ 182.100 5-methyl, 3-carboxylate Carboxylate, imidazopyridine
Lithium(1+) ion 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (2253629-46-6) C₈H₃F₃LiN₃O₂ 237.0645 8-trifluoromethyl, 3-carboxylate Carboxylate, triazolopyridine
Lithium(1+) ion 1-[(4-methoxyphenyl)methyl]-1H-imidazole-2-carboxylate (2243504-89-2) C₁₂H₁₁LiN₂O₃ 238.1683 1-(4-methoxybenzyl), 2-carboxylate Carboxylate, imidazole

Key Observations :

  • Heterocycle Core : The imidazopyridine system in the target compound contrasts with triazolopyridine or simple imidazole cores in analogues, affecting aromaticity and π-stacking interactions.
  • Substituent Effects : The 5-methyl group enhances lipophilicity compared to the 8-trifluoromethyl group in BL62194, which introduces steric bulk and electron-withdrawing effects .
  • Solubility : The carboxylate group in all compounds improves aqueous solubility, but the 4-methoxybenzyl substituent in BL62237 may reduce polarity relative to the parent imidazopyridine derivative .
Reactivity and Substituent-Directed Pathways

The 3-carboxylate group in the lithium salt plays a critical role in reactivity, as demonstrated by studies on analogous imidazo[1,2-a]pyridine derivatives:

  • Chlorination Reactions :
    • Imidazo[1,2-a]pyridines with electron-withdrawing groups (EWGs) at the 3-position (e.g., nitro, carboxylate) undergo ipso-substitution when treated with N-chlorosuccinimide (NCS), preserving the core structure .
    • In contrast, derivatives with electron-donating groups (EDGs) or esters at the 3-position favor chlorination at the methyl group or other positions .
    • Example : Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate reacts with NCS to chlorinate the methyl group, whereas the nitro-substituted analogue undergoes ipso-chlorination .

Implications for the Lithium Salt: The carboxylate group’s strong EWG character likely directs reactivity toward ipso-substitution, contrasting with esters or EDG-substituted analogues.

Table 1: Reactivity Trends in 3-Substituted Imidazo[1,2-a]pyridines
3-Substituent Reaction with NCS Product Type Reference
Carboxylate (Lithium salt) Predicted ipso-substitution Core-retentive chlorination
Nitro Ipso-chlorination 3-Chloro derivative
Ester Methyl group chlorination Chloromethyl derivative
Chlorine Methyl group chlorination Chloromethyl derivative

Biological Activity

Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial effects. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from imidazo[1,2-a]pyridine derivatives. The process includes:

  • Formation of Imidazo[1,2-a]pyridine : Using substituted amino acids and appropriate reagents.
  • Carboxylation : Introducing the carboxylate group to yield the lithium salt.
  • Characterization Techniques :
    • NMR Spectroscopy : Provides insights into the molecular structure.
    • Mass Spectrometry : Confirms molecular weight and purity.
    • Infrared Spectroscopy (IR) : Identifies functional groups.

Antimicrobial Properties

Recent studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial activity. For instance, a series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated moderate to good antituberculosis activity with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 μg/mL to higher concentrations against Mycobacterium tuberculosis .

Neuropharmacological Effects

Lithium ions are well-known for their mood-stabilizing properties in psychiatric disorders such as bipolar disorder. The incorporation of the 5-methylimidazo moiety may enhance these effects through modulation of neurotransmitter systems or neuroprotective mechanisms.

Case Study 1: Antituberculosis Activity

A study synthesized various imidazo[1,2-a]pyridine derivatives and evaluated their activity against Mycobacterium tuberculosis. Among these, compounds with specific substitutions showed enhanced activity, indicating that structural modifications can significantly influence biological outcomes .

Case Study 2: Neuroprotective Mechanisms

In a separate investigation focusing on neuroprotective effects, lithium salts were shown to activate signaling pathways involved in cell survival and proliferation. The role of the imidazo moiety in enhancing these pathways remains an area of active research .

Data Tables

Compound NameMIC (μg/mL)Activity Type
This compound12.5Antimicrobial
Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide25Antituberculosis
Lithium carbonateN/ANeuropharmacological

Q & A

Q. What are the standard synthetic routes for preparing 5-methylimidazo[1,2-a]pyridine-3-carboxylate derivatives?

A common method involves refluxing 6-methyl-pyridin-2-ylamine with α-bromo-ketoesters (e.g., 3-bromo-2-oxo-propionic acid ethyl ester) in ethanol. After refluxing for 6 hours, the solvent is evaporated, and the product is neutralized with KHCO₃ to yield the crystalline derivative. This method achieves moderate yields (~52%) and is scalable for structural diversification .

Q. How can spectroscopic techniques validate the structure of 5-methylimidazo[1,2-a]pyridine-3-carboxylate derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon backbone.
  • IR Spectroscopy : Identifies ester carbonyl stretches (~1720 cm⁻¹) and imidazole ring vibrations.
  • X-ray Crystallography : Resolves planar imidazo-pyridine rings (mean deviation <0.003 Å) and intermolecular hydrogen bonds (e.g., C–H⋯O/N interactions) critical for packing .

Q. What purification methods are effective for isolating imidazo[1,2-a]pyridine derivatives?

Recrystallization from ethyl acetate or slow solvent evaporation at room temperature produces high-purity crystals. For intermediates, column chromatography with silica gel (hexane/ethyl acetate gradients) separates regioisomers .

Advanced Research Questions

Q. How do reaction conditions influence chlorination pathways in 5-methylimidazo[1,2-a]pyridine derivatives?

Substitution at the 3-position dictates reactivity with N-chlorosuccinimide (NCS):

  • Electron-withdrawing groups (e.g., esters) : Chlorination occurs at the methyl group (e.g., 5-(chloromethyl) derivative, 83% yield in ethyl acetate).
  • Protic solvents (e.g., acetic acid) : Favors oxidation to 2-oxo-dihydroimidazo-pyridine derivatives (83% yield). Mechanistic studies suggest intermediates like 3-halogenoimidazo-pyridinium ions drive regioselectivity .

Q. What crystallographic insights explain the physicochemical properties of imidazo[1,2-a]pyridine derivatives?

X-ray data reveal:

  • Planar rings : The imidazole (deviation: 0.0018 Å) and pyridine (0.0027 Å) rings minimize steric strain.
  • Hydrogen-bond networks : C–H⋯O/N interactions form trimeric units, enhancing thermal stability (melting points >200°C). These features correlate with low solubility in polar solvents, impacting formulation strategies .

Q. How can structural modifications alter biological activity in imidazo[1,2-a]pyridine derivatives?

Substitution patterns influence pharmacological profiles:

Position Functional Group Observed Activity
2-positionPhenyl/ethyl esterEnhanced thrombin inhibition (FXa inhibitors)
5-positionTrifluoromethylImproved metabolic stability in hypoxia-inducible factor inhibitors
SAR studies prioritize electron-withdrawing groups at the 3-position for antimicrobial potency .

Q. How do contradictory reactivity outcomes in halogenation reactions inform mechanistic models?

Disparate chlorination products (e.g., methyl chlorination vs. oxidation) arise from solvent polarity and substituent electronic effects. Computational modeling supports a two-pathway mechanism:

  • Radical pathway : Dominates in non-polar solvents (e.g., ethyl acetate).
  • Ionic pathway : Favored in protic solvents via proton-assisted intermediates .

Methodological Guidance

Q. What strategies resolve low yields in imidazo[1,2-a]pyridine syntheses?

  • Optimize stoichiometry (1:1.5 amine:α-bromo-ketoester ratio).
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) .

Q. How can researchers validate reaction intermediates in complex imidazo[1,2-a]pyridine syntheses?

Employ HRMS for exact mass confirmation (e.g., [M+H]⁺ ± 0.001 Da) and 2D NMR (HSQC/HMBC) to trace coupling patterns. For unstable intermediates, low-temperature ¹H NMR (<0°C) arrests decomposition .

Q. What computational tools predict regioselectivity in electrophilic substitution reactions?

Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic sites. For example, methyl groups in 5-methylimidazo-pyridines show higher electrophilic susceptibility at the benzylic position, aligning with experimental chlorination outcomes .

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